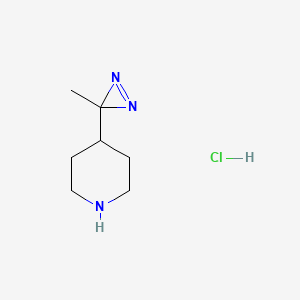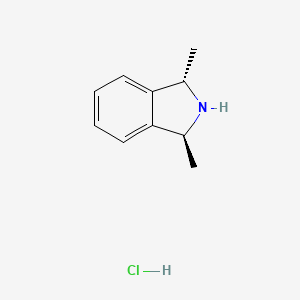
1-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as BPPS, is a chemical compound that has been widely used in scientific research applications. It is a sulfonyl chloride derivative that can be synthesized through various methods. BPPS has been found to exhibit significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mécanisme D'action
1-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride reacts with sulfhydryl groups in proteins through a nucleophilic substitution reaction, forming a stable adduct. The reaction occurs at a pH range of 7-9, and the rate of reaction is dependent on the concentration of this compound and the number of sulfhydryl groups present in the protein.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and glutathione S-transferase. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in laboratory experiments is its high specificity for sulfhydryl groups. This makes it a valuable tool for the detection and quantification of sulfhydryl groups in proteins. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its tendency to react with other nucleophiles, such as amines and hydroxyl groups.
Orientations Futures
There are several future directions for the use of 1-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One area of interest is the development of new methods for the detection and quantification of sulfhydryl groups using this compound. Another area of interest is the use of this compound as a crosslinking reagent for the study of protein-protein interactions. Finally, there is potential for the use of this compound as a therapeutic agent for the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Méthodes De Synthèse
There are several methods for synthesizing 1-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride, but the most common one involves the reaction between 4,5-dihydro-1H-pyrazole and butylsulfonyl chloride in the presence of a base, followed by the reaction with propoxymethyl chloride. This method yields this compound with a purity of over 95%.
Applications De Recherche Scientifique
1-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a reagent for the detection and quantification of sulfhydryl groups in proteins. This compound reacts with sulfhydryl groups to form a stable adduct, which can be detected using UV-Vis spectroscopy. This compound has also been used as a crosslinking reagent for the study of protein-protein interactions.
Propriétés
IUPAC Name |
1-butyl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-3-5-6-14-10(9-17-7-4-2)11(8-13-14)18(12,15)16/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFAPGJCQOKQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

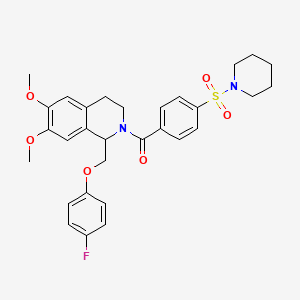
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-2-methylbutanoic acid](/img/structure/B2582566.png)

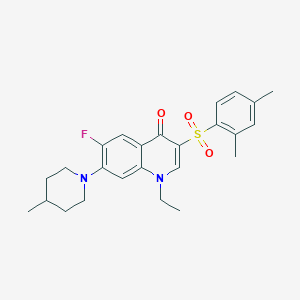
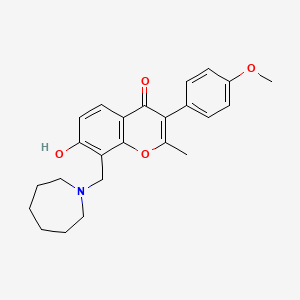
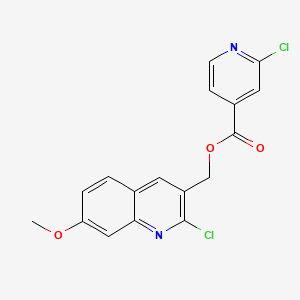

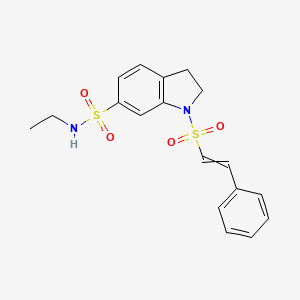
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)

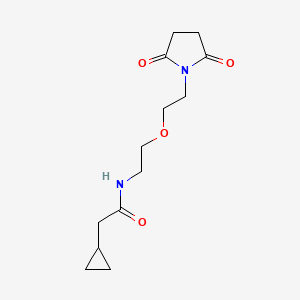
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)
